- The self oxidation reduction of N-arylhydroxylaminesJournal of the Chinese Chemical Society (Taipei, 1987, 34(1), 19-24,
Cas no 95-53-4 (toluidine)
toluidine structure
toluidine
toluidine Properties
Names and Identifiers
-
- 2-Methylbenzenamine
- 2-Aminotoluene
- 2-Methylaniline
- 2-Toluidine
- 1-Amino-2-methylbenzene
- 1-Methyl-2-aminobenzene
- Ortho Toluidine
- o-Toluidine
- o-Toluidine solution
- 0-Toluidine
- 2-methyl-aniline
- 2-methylphenylamine
- ortho-methyl aniline
- o-Toluide
- o-Toluidin
- o-Toluidyna
- toluidines
- ortho-Toluidinene
- 2-Methylbenzenamine (ACI)
- o-Toluidine (8CI)
- 2-Amino-1-methylbenzene
- 2-Methyl-1-aminobenzene
- 2-Tolylamine
- 6-Methylaniline
- NSC 15348
- o-Aminotoluene
- o-Methylaniline
- o-Methylbenzenamine
- o-Tolylamine
- Q311695
- Benzenamine, 2-methyl-
- O-Toluidine (ACD/Name 4.0)
- RCRA waste number U328
- o-Toluidine, liquid or solid [UN1708] [Poison]
- MLS002415766
- NCGC00091368-04
- SCHEMBL15789
- PRILOCAINE IMPURITY B (EP IMPURITY)
- NSC-15348
- BCP17522
- o-Toluidine, >=99%
- FT-0675282
- O-TOLUIDINE(1%)
- 51V
- 121536-13-8
- o-Toluidine 10 microg/mL in Cyclohexane
- NCGC00091368-03
- o-Toluidin [Czech]
- ORTHO-TOLUIDINE (IARC)
- BP-21341
- AI3-24383
- ORTHO-TOLUIDINE [IARC]
- C90102
- STR00213
- O-Toluidin (CZECH)
- WLN: ZR B1
- NCGC00253986-01
- InChI=1/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H
- 2-Methylbenzamine
- HMS3039B11
- o-Toluidine 100 microg/mL in Cyclohexane
- CHEMBL1381
- DTXSID1026164
- MFCD00007730
- 2-Aminotoluene (o-toluidine)
- o-Toluidyna [Polish]
- T0299
- 2-methyl aniline
- PRILOCAINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- Tox21_300179
- CHEBI:66892
- o-Toluidine, analytical standard
- CAS-95-53-4
- o-Toluidine, liquid
- HSDB 2042
- 2-methyl-benzenamine
- Z57127943
- Aniline, 2-methyl-
- 68408-22-0
- 2-Methylphenylamine (ACD/Name 4.0)
- ortho-toluidine
- F2190-0418
- 2-amino toluene
- 95-53-4
- o-Toluidine, liquid or solid
- NSC15348
- CI 37077
- BIDD:ER0679
- B635MZ0ZLU
- EC 202-429-0
- UNII-B635MZ0ZLU
- PRILOCAINE IMPURITY B [EP IMPURITY]
- o-Toluidine 500 microg/mL in Methanol
- O-Toluidyna (POLISH)
- ortho-tolylamine
- RCRA waste no. U328
- O-TOLUIDINE-D3 (METHYL-D3)
- AM87484
- 2 -methylaniline
- NS00008265
- O-TOLUIDINE [MI]
- o-Toluidine, purum p.a., >=99.5% (GC)
- NCGC00091368-01
- Tox21_201256
- o-Toluidine, SAJ special grade, >=99.0%
- o-tolyl-amine
- 2-AMINOTOLUENE [HSDB]
- o-Toluidine, 98%
- o-Toluidine, p.a., 99.5%
- EN300-33459
- NCGC00258808-01
- SMR001370921
- Benzenamine, methyl-
- EINECS 202-429-0
- AKOS000119109
- CCRIS 597
- TOLUIDINE (ORTHO)
- NCGC00091368-02
- C.I. 37077
- 2-Methylbenzenamine (o-Toluidine)
- 2-Toluidine-d7
- DTXCID206164
- 2-(methyl)aniline
- o-Toluidine,99%
- STL163331
- +Expand
-
- MFCD00007730
- RNVCVTLRINQCPJ-UHFFFAOYSA-N
- 1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3
- NC1C(C)=CC=CC=1
- 741981
Computed Properties
- 107.07300
- 1
- 1
- 0
- 107.073499
- 8
- 70.8
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 26
Experimental Properties
- 2.15840
- 26.02000
- 9536
- n20/D 1.572(lit.)
- 1.5 g/100 mL (25 ºC)
- 199-200 °C(lit.)
89-90 °C/11 mmHg(lit.) - −28 °C (lit.)
- 0.26 mmHg ( 25 °C)
- Fahrenheit: 185 ° f < br / > Celsius: 85 ° C < br / >
- 1.5 g/100 mL (25°C)
- 2000 μg/mL in methanol
- Colorless or yellowish oily liquid [1]
- 7.4 (H2O, 20℃)Aqueous solution
- Slightly soluble in water, soluble in ethanol, ether, dilute acid. [14]
- Air & Light Sensitive
- 4.44(at 25℃)
- 37077
- 1.008 g/mL at 25 °C(lit.)
toluidine Security Information
- GHS06 GHS08 GHS09
- XU2975000
- 3
- 6.1
- S53-S45-S61-S36/37/39-S26-S36/37-S16-S7
- II
- R23/25; R36; R45; R50
- T N
- UN 2920 8/PG 1
- H301,H319,H331,H350,H400
- P201,P261,P273,P301+P310,P305+P351+P338,P311
- dangerous
- 2-8°C
- II
- 45-23/25-36-50
- Danger
- Yes
- LD50 orally in rats: 0.94 g/kg (Smyth)
- 1.5-7.5%(V)
- 6.1
- 8-10-23
toluidine Customs Data
- 29214300
-
China Customs Code:
2921430020Overview:
2921430020 O-toluidine.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
2921430020 o-toluidine.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:6.5%.General tariff:30.0%
toluidine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylammonium formate Catalysts: Zinc Solvents: Methanol ; 5 min, rt
Reference
- Zinc-Catalyzed Hydrogenative Cleavage of Azo Compounds Using Triethylammonium FormateSynthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2004, 34(2), 223-231,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Formic acid , Hydrazine ; 0 °C
1.2 Catalysts: Nickel Solvents: Methanol ; 12 h, reflux
1.2 Catalysts: Nickel Solvents: Methanol ; 12 h, reflux
Reference
- Facile transfer hydrogenation of azo compounds to hydrazo compounds and anilines by using Raney Nickel and hydrazinium monoformateSynthetic Communications, 2004, 34(1), 1-10,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Formic acid, compd. with hydrazine (1:1) Catalysts: Zinc Solvents: Methanol ; 12 min, reflux
Reference
- Reductive cleavage of azo compounds catalyzed by commercial zinc dust and hydrazinium monoformate as a new hydrogen donor for heterogeneous catalytic transfer hydrogenationJournal of Chemical Research, 2002, (8), 384-385,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron , Iron carbide (Fe3C) Solvents: Ethanol ; 2 h, 60 °C
Reference
- MOF-derived N-doped carbon composites embedded with Fe/Fe3C nanoparticles as highly chemoselective and stable catalysts for catalytic transfer hydrogenation of nitroarenesApplied Surface Science, 2021, 557,,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; rt → -78 °C; 24 h, -78 °C
Reference
- Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary AnilinesAngewandte Chemie, 2021, 60(14), 7669-7674,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (N-doped porous organic polymers) Solvents: Ethanol ; 110 min, 80 °C
Reference
- Iron oxide modified N-doped porous carbon derived from porous organic polymers as a highly-efficient catalyst for reduction of nitroarenesMolecular Catalysis, 2020, 498,,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt (nitrogen-doped carbon encapsulated) Solvents: Ethanol ; 60 min, 80 °C
Reference
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalystGreen Chemistry, 2020, 22(17), 5730-5741,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Cobalt (N, S co-doped carbon-encapsulated) Solvents: Tetrahydrofuran , Water ; 4 h, 120 °C
Reference
- Selective Transfer Hydrogenation and N-Formylation of Nitroarenes by a Facilely Prepared N, S Co-doped Carbon-Encapsulated Cobalt Nanoparticle CatalystIndustrial & Engineering Chemistry Research, 2020, 59(13), 5615-5623,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Niobium pentoxide , Palladium Solvents: Methanol-d4 , Water ; 1.5 h, rt
Reference
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-CarbonACS Omega, 2020, 5(6), 2699-2709,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Alumina , Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol , Water ; 10 min, 323 K
Reference
- Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia boraneDalton Transactions, 2019, 48(47), 17499-17506,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Water ; 2000 h, 0.8 MPa, 80 °C
Reference
- Preparation of nitrogen-modified carbon-supported noble metal hydrogenation catalyst and application thereof in hydrogenation reaction of nitrobenzene compounds, China, , ,
Synthetic Circuit 23
Synthetic Circuit 24
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Xylene ; 3 h, 120 °C
Reference
- 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequenceOrganic Chemistry Frontiers, 2019, 6(14), 2360-2364,
Synthetic Circuit 25
Reaction Conditions
1.1 Catalysts: Carbon Solvents: Ethanol ; 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 12 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 12 h, 80 °C
Reference
- Renewable Soybean Pulp Derived N-Doped Carbon Materials for Efficient Chemoselective Hydrogenation of Halogenated NitrobenzenesChemistrySelect, 2019, 4(14), 4083-4091,
Synthetic Circuit 26
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 8 min, 0.2 MPa, 50 °C
Reference
- Pd-Pt/modified GO as an efficient and selective heterogeneous catalyst for the reduction of nitroaromatic compounds to amino aromatic compounds by the hydrogen sourceApplied Organometallic Chemistry, 2019, 33(4),,
Synthetic Circuit 27
Reaction Conditions
1.1 Reagents: Sodium formate , Potassium hydroxide ; 1 h
Reference
- Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst additionNew Journal of Chemistry, 2018, 42(23), 18881-18888,
Synthetic Circuit 28
Synthetic Circuit 29
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; 6 h, 0.6 MPa, 120 °C
Reference
- Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 CatalystACS Catalysis, 2018, 8(11), 10641-10648,
Synthetic Circuit 30
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel , [μ-[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[[(E)-nitrilo]methylidyne]]bis[4-methylp… Solvents: Ethanol ; 7.5 h, 2.2 MPa, 210 °C
Reference
- High Catalytic Performance of a CeO2-Supported Ni Catalyst for Hydrogenation of Nitroarenes, Fabricated via Coordination-Assisted StrategyACS Applied Materials & Interfaces, 2018, 10(17), 14698-14707,
Synthetic Circuit 31
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ; 3 h, 1 MPa, rt → 45 °C
Reference
Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon
ChemCatChem,
2016,
8(8),
1485-1489
,
Synthetic Circuit 32
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicyandiamide (reaction product with Raney nickel) , Nickel (reaction product with dicyandiamide) Solvents: Methanol ; 64 min, 1 MPa, 353 K
Reference
Highly selective hydrogenation of halonitroaromatics to aromatic haloamines by ligand modified Ni-based catalysts
Chinese Chemical Letters,
2012,
23(5),
545-548
,
toluidine Raw materials
- N-(2-Hydroxyphenyl)-N′-(2-methylphenyl)urea
- 1-azido-2-methylbenzene
- N,2-dimethylaniline
- N-(o-Tolyl)hydroxylamine
- 1-chloro-2-methyl-3-nitrobenzene
- 2-Methyl-5-(p-tolyldiazenyl)aniline
toluidine Preparation Products
toluidine Related Literature
-
Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276
-
Mariolino Carta,Matthew Croad,Johannes C. Jansen,Paola Bernardo,Gabriele Clarizia,Neil B. McKeown Polym. Chem. 2014 5 5255
-
Anastasiia N. Andriianova,Yuliya N. Biglova,Akhat G. Mustafin RSC Adv. 2020 10 7468
-
Mariolino Carta,Matthew Croad,Johannes C. Jansen,Paola Bernardo,Gabriele Clarizia,Neil B. McKeown Polym. Chem. 2014 5 5255
-
Mohammad Shakir,Mohd Shoeb Khan,Saud Ibrahim Al-Resayes,Umair Baig,Parvez Alam,Rizwan Hasan Khan,Mahboob Alam RSC Adv. 2014 4 39174
-
Sarit K. Ghosh,Venkata K. Perla,Kaushik Mallick Mater. Adv. 2022 3 7293
-
G. Cappelletti,V. Pifferi,S. Mostoni,L. Falciola,C. Di Bari,F. Spadavecchia,D. Meroni,E. Davoli,S. Ardizzone Chem. Commun. 2015 51 10459
-
Mahmoud Abdelwahab Fathy,Ayman H. Kamel,Saad S. M. Hassan RSC Adv. 2022 12 7433
-
Roger J. Mortimer J. Mater. Chem. 1995 5 969
-
Sandeep Kaushal,Rahul Badru,Sanjeev Kumar,Susheel K. Mittal,Pritpal Singh RSC Adv. 2016 6 3150
95-53-4 (toluidine) Related Products
- 1131-01-7(2-Chloro-N-(2,6-dimethylphenyl)acetamide)
- 3102-70-3(2,4,6-Trimethylbenzene-1,3-diamine)
- 587-02-0(3-Ethylaniline)
- 88-05-1(2,4,6-Trimethylaniline)
- 99-97-8(N,N-Dimethyl-p-toluidine)
- 6393-01-7(2,5-Dimethylbenzene-1,4-diamine)
- 87-62-7(2,6-Dimethylbenzenamine)
- 95-68-1(2,4-Dimethylbenzenamine)
- 95-70-5(2-Methylbenzene-1,4-diamine)
- 95-78-3(2,5-Dimethylaniline)